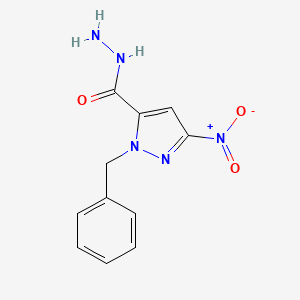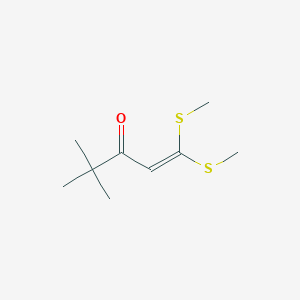![molecular formula C19H16O3 B3269713 [1,1'-Biphenyl]-3-ol, benzoate CAS No. 51531-67-0](/img/structure/B3269713.png)
[1,1'-Biphenyl]-3-ol, benzoate
Descripción general
Descripción
[1,1’-Biphenyl]-3-ol, benzoate is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a hydroxyl group at the 3-position and a benzoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-ol, benzoate typically involves the esterification of [1,1’-Biphenyl]-3-ol with benzoic acid or its derivatives. One common method is the Fischer esterification, where [1,1’-Biphenyl]-3-ol is reacted with benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
[1,1’-Biphenyl]-3-ol+Benzoic AcidH2SO4[1,1’-Biphenyl]-3-ol, benzoate+H2O
Industrial Production Methods: In an industrial setting, the synthesis of [1,1’-Biphenyl]-3-ol, benzoate may involve more efficient and scalable methods. One such method is the use of acid anhydrides or acid chlorides instead of benzoic acid. For example, [1,1’-Biphenyl]-3-ol can be reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield the desired ester.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3-ol, benzoate can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group, forming a ketone derivative.
Reduction: The compound can also be reduced, particularly the ester group, to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products:
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Chemistry:
Synthesis of Complex Molecules: [1,1’-Biphenyl]-3-ol, benzoate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Biological Studies: It is used in studies to understand the interactions of biphenyl derivatives with biological systems.
Industry:
Materials Science: [1,1’-Biphenyl]-3-ol, benzoate is used in the development of new materials, including polymers and coatings.
Fragrance and Flavor Industry: It is used as an intermediate in the synthesis of fragrance and flavor compounds.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-3-ol, benzoate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use.
Comparación Con Compuestos Similares
- [1,1’-Biphenyl]-2-ol, benzoate
- [1,1’-Biphenyl]-4-ol, benzoate
- [1,1’-Biphenyl]-3-ol, acetate
Comparison:
- Structural Differences: The position of the hydroxyl group and the type of ester group can significantly influence the compound’s reactivity and applications.
- Reactivity: [1,1’-Biphenyl]-3-ol, benzoate may exhibit different reactivity patterns compared to its analogs due to steric and electronic effects.
- Applications: While similar compounds may share some applications, [1,1’-Biphenyl]-3-ol, benzoate’s unique structure can make it more suitable for specific uses, such as in catalysis or material science.
Propiedades
IUPAC Name |
benzoic acid;3-phenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O.C7H6O2/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;8-7(9)6-4-2-1-3-5-6/h1-9,13H;1-5H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDSPZXWAMFBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)O.C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50789479 | |
| Record name | Benzoic acid--[1,1'-biphenyl]-3-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50789479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51531-67-0 | |
| Record name | Benzoic acid--[1,1'-biphenyl]-3-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50789479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B3269667.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B3269676.png)





![5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3269721.png)

